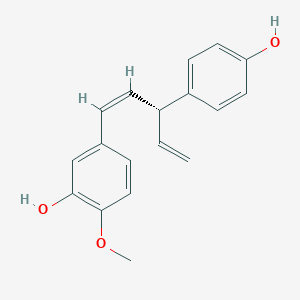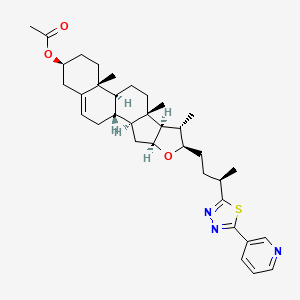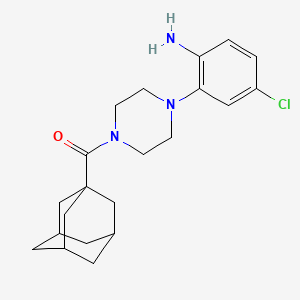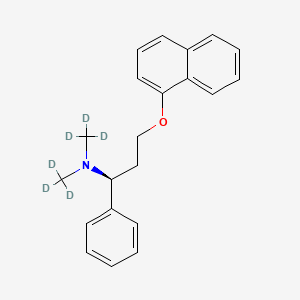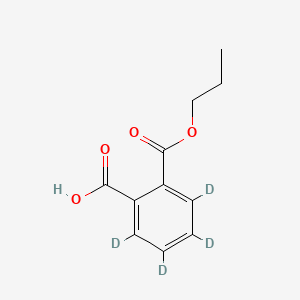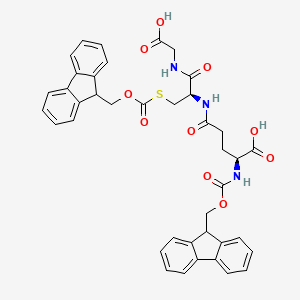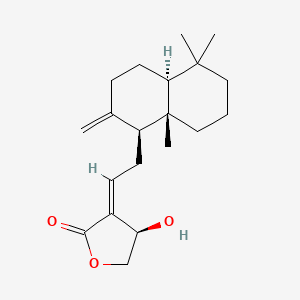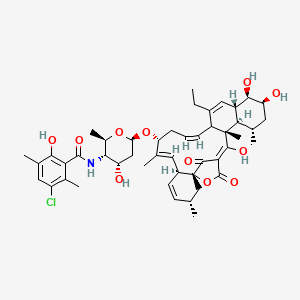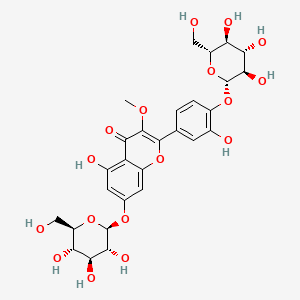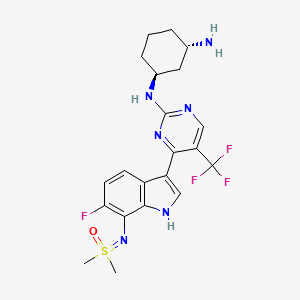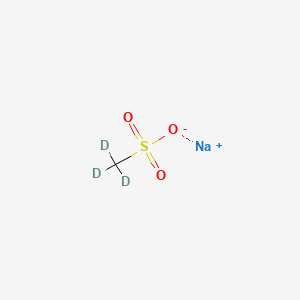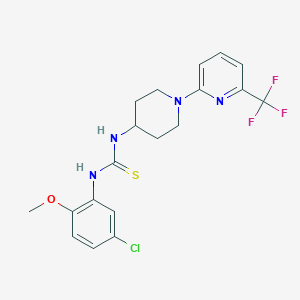
Usp8-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usp8-IN-2 is a potent inhibitor of ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, endocytosis, and signal transduction. USP8 plays a crucial role in maintaining cellular homeostasis by regulating the ubiquitination status of its substrates. Inhibition of USP8 by this compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation .
Métodos De Preparación
The preparation of Usp8-IN-2 involves several synthetic routes and reaction conditions. One method includes the synthesis of substituted thiourea or substituted guanidine derivatives. The process typically involves the following steps :
Synthesis of Intermediate Compounds: Starting materials are reacted under specific conditions to form intermediate compounds.
Formation of this compound: The intermediate compounds undergo further reactions, such as condensation or cyclization, to form the final this compound compound.
Purification: The crude product is purified using techniques like filtration, crystallization, or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Usp8-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Usp8-IN-2 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown potential in countering drug resistance in cancer therapy by modulating immune responses and enhancing antigen presentation.
Autophagy Regulation: This compound regulates autophagy flux, which is crucial for controlling intracellular bacterial infections.
Signal Transduction: This compound modulates various signaling pathways, including the NF-κB and Nrf2 pathways, by regulating ubiquitination.
Endosomal Sorting: This compound plays a role in endosomal sorting and trafficking of transmembrane receptors.
Mecanismo De Acción
Usp8-IN-2 exerts its effects by inhibiting the deubiquitinating activity of USP8. This inhibition leads to the accumulation of ubiquitinated substrates, affecting various cellular processes. The molecular targets of this compound include transmembrane receptors and signaling molecules involved in immune responses and cell survival . By modulating the ubiquitination status of these targets, this compound can enhance immune responses and counter drug resistance in cancer therapy.
Comparación Con Compuestos Similares
Usp8-IN-2 is unique compared to other USP8 inhibitors due to its specific chemical structure and potent inhibitory activity. Similar compounds include:
DUBs-IN-1: Another USP8 inhibitor with a different chemical structure but similar inhibitory activity.
USP7 Inhibitors: Compounds that inhibit USP7, another deubiquitinating enzyme with similar functions to USP8.
USP15 Inhibitors: Compounds targeting USP15, which also plays a role in regulating ubiquitination and cellular homeostasis.
This compound stands out due to its specific targeting of USP8 and its potential in enhancing immune responses and countering drug resistance in cancer therapy.
Propiedades
Fórmula molecular |
C19H20ClF3N4OS |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea |
InChI |
InChI=1S/C19H20ClF3N4OS/c1-28-15-6-5-12(20)11-14(15)25-18(29)24-13-7-9-27(10-8-13)17-4-2-3-16(26-17)19(21,22)23/h2-6,11,13H,7-10H2,1H3,(H2,24,25,29) |
Clave InChI |
XKLBIJSKEVHKCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
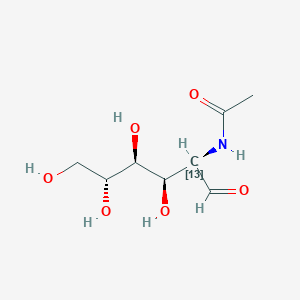
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
